5-methyl-3-oxo-2-phenyl-N-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine family, a heterocyclic scaffold known for its diverse pharmacological applications. The structure features a 5-methyl substituent, a 3-oxo group, a 2-phenyl ring, and a carboxamide moiety at position 7 with an N-allyl (prop-2-en-1-yl) group.
Properties
IUPAC Name |
5-methyl-3-oxo-2-phenyl-N-prop-2-enylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-3-9-18-16(22)13-10-20(2)11-14-15(13)19-21(17(14)23)12-7-5-4-6-8-12/h3-8,10-11H,1,9H2,2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGVHAKJAVOUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-oxo-2-phenyl-N-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions. One common method includes the condensation of a substituted pyridine with a hydrazine derivative, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-oxo-2-phenyl-N-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, pressures, and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines .
Scientific Research Applications
5-methyl-3-oxo-2-phenyl-N-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-methyl-3-oxo-2-phenyl-N-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and synthetic data of the target compound with structurally analogous derivatives:
Notes:
- Carboxamide Modifications : The allyl group in the target compound introduces unsaturation, which may increase reactivity or metabolic susceptibility compared to methoxyethyl or ethoxyphenyl groups .
- Synthetic Yields : Derivatives with alkylamine reactants (e.g., propylamine in 6c) show yields >85%, suggesting efficient cyclization protocols .
Research Findings and Implications
Biological Activity: The quinolin-3-yl substituent in 7f () is associated with enhanced affinity for aromatic-rich binding pockets, whereas the target compound’s methyl group may favor interactions with hydrophobic but less bulky regions .
Solubility Trends : Methoxyethyl (923233-41-4) and ethoxyphenyl (923682-25-1) groups improve aqueous solubility compared to allyl or alkyl chains, critical for oral bioavailability .
Thermal Stability : Higher melting points in ester derivatives (e.g., 248°C for 7f) correlate with strong crystal lattice forces, while carboxamides (e.g., target compound) may exhibit lower melting points due to flexible side chains .
Biological Activity
The compound 5-methyl-3-oxo-2-phenyl-N-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a member of the pyrazolo[4,3-c]pyridine family, known for its diverse biological activities. This article focuses on its biological activity, particularly its antimicrobial and cytotoxic properties, supported by various case studies and research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₂ |
| Molecular Weight | 286.30 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research has demonstrated that this compound exhibits significant biological activities:
Antimicrobial Activity
-
Inhibition of Bacterial Growth : The compound has shown potent inhibitory effects against various bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
Bacterial Strain MIC (μM) Pseudomonas aeruginosa 0.21 Escherichia coli 0.21 Micrococcus luteus Not specified - Antifungal Activity : It also exhibited antifungal properties against Candida species and other fungi, indicating a broad spectrum of antimicrobial activity .
Cytotoxicity
The cytotoxic effects of the compound were evaluated using the MTT assay on various cell lines including HaCat and Balb/c 3T3 cells. The results indicated promising cytotoxic activity, suggesting its potential for development as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves several key interactions at the molecular level:
-
Molecular Docking Studies : Computational studies have shown that the compound binds effectively to important bacterial enzymes such as DNA gyrase and MurD. These interactions are facilitated by hydrogen bonds and pi-stacking interactions with critical amino acids in the active sites .
- Binding Interactions :
- Hydrogen bonds with SER1084 and ASP437.
- Pi-stacking with nucleotides DG9 and DT8.
- Binding Interactions :
- Pharmacokinetic Properties : The compound has been assessed for drug-likeness and bioavailability parameters, showing satisfactory profiles that support its potential as a therapeutic agent .
Case Studies
Several studies have highlighted the biological activity of related pyrazolo compounds:
- Study on Thiazolopyridine Derivatives : A related study evaluated thiazolopyridine derivatives which showed significant antimicrobial activities similar to those observed for the pyrazolo[4,3-c]pyridine compounds .
- Evaluation of Antifungal Activity : Another research focused on antifungal activities of pyrido[2,3-d]pyrimidine derivatives showed that modifications in structure can lead to enhanced antifungal activities against clinical strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
